フェニルアセチルグルタミン

概要

説明

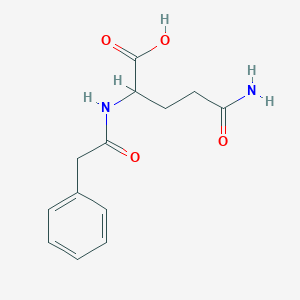

フェニルアセチルグルタミンは、フェニル酢酸とグルタミンが結合して形成される天然の代謝産物です。ヒトの尿中に一般的に見られ、特に尿素サイクル異常の患者に多く見られます。 この化合物は、尿素サイクルが損なわれた場合に特に、体内の窒素廃棄物除去の代替経路で重要な役割を果たします .

科学的研究の応用

フェニルアセチルグルタミンは、科学研究において幅広い用途があります。

化学: 結合反応と窒素代謝を研究するためのモデル化合物として使用されます。

生物学: 窒素廃棄物除去における役割と、腸内細菌叢との相互作用について調査されています。

医学: 尿素サイクル異常、心臓血管疾患、遠位対称性多発神経障害を伴う2型糖尿病のバイオマーカーとしての可能性について研究されています

作用機序

フェニルアセチルグルタミンは、主に窒素代謝における役割を通じて効果を発揮します。それは、肝臓と腎臓でフェニル酢酸がグルタミンと結合することによって生成されます。このプロセスは、フェニルアセチルトランスフェラーゼという酵素によって触媒されます。フェニルアセチルグルタミンは、その後、尿中に排泄され、体内の過剰な窒素を除去するのに役立ちます。 さらに、フェニルアセチルグルタミンは、アドレナリン受容体と相互作用し、血小板の活性化に影響を与え、心臓血管疾患に寄与することが示されています .

6. 類似の化合物との比較

フェニルアセチルグルタミンは、次のような他の類似の化合物と比較できます。

フェニルアセチルグリシン: フェニル酢酸がグリシンと結合して形成される別の窒素代謝産物です。げっ歯類に多く見られます。

フェニルアセチルCoA: フェニルアセチルグルタミンの合成における中間体です。

フェニル酢酸: フェニルアセチルグルタミンやその他の関連化合物の合成における前駆体です。

ユニークさ: フェニルアセチルグルタミンは、ヒトの窒素代謝における特定の役割と、尿素サイクル異常との関連性によってユニークです。 げっ歯類に多く見られるフェニルアセチルグリシンとは異なり、フェニルアセチルグルタミンはヒトの主要な代謝産物です .

生化学分析

Biochemical Properties

Phenylacetylglutamine is the primary metabolite of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase .

Cellular Effects

Phenylacetylglutamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce oxidative stress in endothelial cells via a NOX2-dependent pathway . It has also been associated with cardiovascular disease, contributing to cardiac disease by impacting platelet function and thrombosis .

Molecular Mechanism

Phenylacetylglutamine exerts its effects at the molecular level through various mechanisms. It has been suggested that it promotes oxidative stress in endothelial cells through a NOX2 and NF-kB but not by a NOX4 dependent pathway . This indicates that Phenylacetylglutamine might bind to these biomolecules, leading to their activation or inhibition, and subsequently causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Phenylacetylglutamine has been observed to have temporal effects. For example, it has been found to increase apoptosis, reactive oxygen species (ROS) production, and decrease cell viability over time .

Dosage Effects in Animal Models

In animal models, the effects of Phenylacetylglutamine have been observed to vary with different dosages. For instance, it has been found that circulating Phenylacetylglutamine levels were dose-dependently associated with heart failure presence and indices of severity .

Metabolic Pathways

Phenylacetylglutamine is involved in several metabolic pathways. The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form Phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Transport and Distribution

Phenylacetylglutamine is transported and distributed within cells and tissues. It is bound and conjugated by free-plasma in the kidney to remove excess nitrogen through its excretion in the urine .

準備方法

合成経路と反応条件: フェニルアセチルグルタミンは、フェニルアセチルCoAとL-グルタミンを反応させることで合成できます。 この反応は、ヒトの肝臓ミトコンドリアに存在する酵素であるフェニルアセチルトランスフェラーゼまたはグルタミンN-アセチルトランスフェラーゼによって触媒されます .

工業生産方法: フェニルアセチルグルタミンの工業生産は、通常、食事性フェニルアラニンをフェニル酢酸に微生物変換し、次に肝臓でグルタミンと結合させる方法で行われます。 このプロセスは、腸内細菌叢の代謝経路と肝臓酵素を利用して、効率的にフェニルアセチルグルタミンを生成します .

化学反応の分析

反応の種類: フェニルアセチルグルタミンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、フェニルアセチルグルタミン誘導体の形成につながる可能性があります。

還元: それほど一般的ではありませんが、還元反応は、フェニルアセチルグルタミン中の官能基を変質させる可能性があります。

置換: 置換反応は、フェニル部分またはグルタミン部分で発生し、さまざまな誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物: これらの反応から生成される主な生成物には、さまざまなフェニルアセチルグルタミン誘導体があり、それぞれ異なる生物学的活性と特性を持つ可能性があります .

類似化合物との比較

Phenylacetylglutamine can be compared with other similar compounds, such as:

Phenylacetylglycine: Another nitrogenous metabolite formed by the conjugation of phenylacetate with glycine. It is more commonly found in rodents.

Phenylacetyl-CoA: An intermediate in the synthesis of phenylacetylglutamine.

Phenylacetic acid: A precursor in the synthesis of phenylacetylglutamine and other related compounds.

Uniqueness: Phenylacetylglutamine is unique due to its specific role in human nitrogen metabolism and its association with urea cycle disorders. Unlike phenylacetylglycine, which is more prevalent in rodents, phenylacetylglutamine is a major metabolite in humans .

特性

IUPAC Name |

5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865408 | |

| Record name | N~2~-(Phenylacetyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-15-6 | |

| Record name | Phenylacetylglutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phenylacetylglutamine and how is it formed?

A1: Phenylacetylglutamine (PAGln) is a metabolite produced primarily in the liver through the conjugation of phenylacetate (PAA) and glutamine. [, , , , ] PAA itself is derived from the gut microbiota-dependent metabolism of phenylalanine, an essential amino acid obtained from dietary sources like eggs, meat, and dairy products. [, ] In simpler terms, our gut bacteria break down phenylalanine from our diet, forming PAA, which is then further processed in the liver to create PAGln.

Q2: How is phenylacetylglutamine excreted from the body?

A2: Phenylacetylglutamine is primarily excreted in the urine. [, , , ]

Q3: How do researchers measure phenylacetylglutamine levels?

A3: Several analytical methods can be used to measure PAGln levels in biological samples like plasma and urine. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves separating and identifying compounds based on their mass-to-charge ratio after being vaporized and ionized. []

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds through liquid chromatography and then identifies them based on their mass-to-charge ratio after ionization. This method is highly sensitive and allows for the quantification of PAGln in various biological samples. [, , ]

- High Performance Liquid Chromatography (HPLC): This method separates components within a mixture based on their interactions with a stationary phase (column) and a mobile phase (solvent). [, ]

- Nuclear Magnetic Resonance (NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules. It has been used to study the labeling patterns of PAGln derived from different isotopic tracers, providing insights into metabolic pathways. [, , ]

Q4: What is the role of phenylacetylglutamine in studying liver metabolism?

A4: Phenylacetylglutamine serves as a valuable, non-invasive probe for studying liver metabolism, particularly the citric acid cycle and gluconeogenesis. [, ] This is because its glutamine moiety reflects the labeling pattern of liver alpha-ketoglutarate, a key intermediate in these metabolic pathways. [] By administering isotopically labeled precursors and analyzing the labeling patterns of PAGln in urine, researchers can gain insights into the fluxes of various metabolic pathways within the liver.

Q5: How are phenylacetylglutamine levels affected in patients with chronic kidney disease (CKD)?

A5: Phenylacetylglutamine levels are elevated in patients with CKD, particularly those with more advanced stages of the disease. [] This increase is primarily attributed to impaired renal clearance, meaning the kidneys are less efficient at removing PAGln from the bloodstream. [, , ]

Q6: What are the potential health implications of elevated phenylacetylglutamine levels?

A6: Elevated serum PAGln levels have been associated with an increased risk of:

- Mortality: Higher PAGln levels are independently associated with an increased risk of death in CKD patients. []

- Cardiovascular Disease (CVD): Several studies have reported a strong and independent association between elevated PAGln levels and an increased risk of CVD events, including heart failure. [, , , , ] This effect is thought to be mediated through the activation of adrenergic receptors. [, , ]

- Atherosclerosis: PAGln has been shown to accelerate the progression of atherosclerosis, a condition where plaque builds up inside the arteries, in animal models of diabetes. [, ] This effect is linked to PAGln's ability to promote inflammation and impair macrophage function. [, ]

- Cognitive Impairment: Some studies suggest that elevated PAGln levels may be associated with impaired executive function in dialysis patients. []

Q7: How does phenylacetylglutamine contribute to the progression of atherosclerosis?

A7: Research indicates that PAGln may contribute to atherosclerosis by:

- Promoting Inflammation: PAGln can activate the β2-adrenergic receptor, leading to a pro-inflammatory state in macrophages. This pro-inflammatory environment can contribute to the development and progression of atherosclerosis. [, ]

- Enhancing Platelet Activation: PAGln can enhance platelet activation through the α2A, α2B, and β2 adrenergic receptors. [] This increased platelet activity can contribute to thrombosis, a major complication of atherosclerosis. []

Q8: What is the potential role of phenylacetylglutamine in Crohn's disease?

A8: Recent research suggests that PAGln may be involved in the development and progression of Crohn's disease (CD). [] One study found that elevated PAGln levels, driven by a high-protein diet and an increased abundance of phenylacetic acid-producing bacteria in the gut, were associated with CD severity. [] Additionally, administration of phenylacetylglycine (PAGly), a metabolite similar to PAGln, worsened colitis in a mouse model, potentially through platelet activation and inflammation. []

Q9: Are there any potential therapeutic strategies targeting phenylacetylglutamine?

A9: Although research is still in early stages, modulating PAGln levels or its downstream effects presents a potential therapeutic avenue for managing diseases like CKD, CVD, and CD.

- Dietary Interventions: Modifying dietary protein intake and composition could potentially influence gut microbiota composition and, consequently, PAGln production. []

- Prebiotic/Probiotic Therapy: Further research is needed to explore whether specific prebiotics or probiotics can effectively modulate gut microbiota and reduce PAGln levels. []

Q10: Can phenylacetylglutamine be used as a biomarker for disease?

A10: Given its association with various diseases, PAGln holds potential as a biomarker for:

- Early CKD Detection: Its early elevation in CKD progression makes it a potential marker for identifying individuals at risk and enabling timely intervention. [, ]

- CVD Risk Stratification: Elevated PAGln levels could help identify individuals at higher risk of CVD events, potentially allowing for more personalized preventive measures. [, , , , ]

- CD Diagnosis and Monitoring: Its association with CD severity suggests its potential as a diagnostic marker or for monitoring disease activity and treatment response. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)